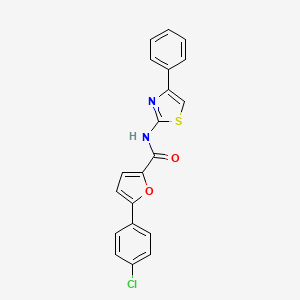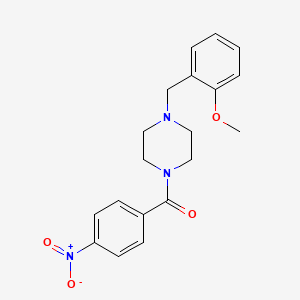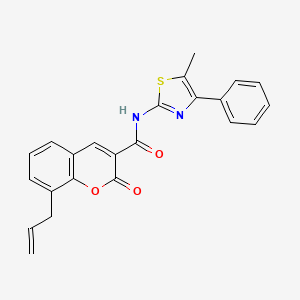![molecular formula C22H18N2 B3479310 5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B3479310.png)
5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine
概要
説明
5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a complex organic compound that features a unique structure combining a pyridine ring and a tetrahydrobenzo[a]phenanthridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative and a phenanthridine precursor, the reaction can be catalyzed by a Lewis acid in an inert atmosphere to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may involve techniques such as recrystallization, chromatography, and distillation to isolate the pure compound.
化学反応の分析
Types of Reactions
5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA.
類似化合物との比較
Similar Compounds
5-(4-Pyridinyl)-1,2,4-triazole: Shares the pyridine ring but has a different core structure.
Tetrahydrobenzo[a]phenanthridine derivatives: Similar core structure but different substituents.
Uniqueness
5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to its specific combination of a pyridine ring and a tetrahydrobenzo[a]phenanthridine core, which imparts distinct chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
5-pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-2-6-17-15(5-1)9-10-20-21(17)18-7-3-4-8-19(18)22(24-20)16-11-13-23-14-12-16/h1-2,5-6,9-14H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPKELQANXDRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3479228.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B3479240.png)
METHANONE](/img/structure/B3479245.png)
![1-(2,6-DIMETHOXYBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B3479246.png)
![12,12,14,14-Tetramethyl-4-(phenoxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B3479266.png)
![13,15-dioxapentacyclo[14.8.0.03,12.04,9.019,24]tetracosa-1(16),3(12),4,6,8,10,17,19,21,23-decaene](/img/structure/B3479276.png)
![2-benzamido-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3479283.png)
![N-(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B3479290.png)

![3-METHYL-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE](/img/structure/B3479331.png)
![1-{4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}-3-METHYLBUTAN-1-ONE](/img/structure/B3479333.png)


![1-[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B3479343.png)
